1-(4-Hydroxybenzyl)imidazole-2-thiol

Descripción general

Descripción

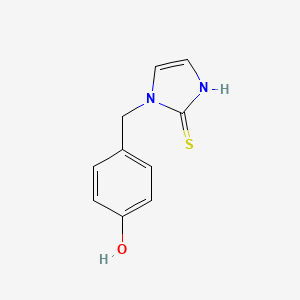

El 1-(4-Hidroxibencil)imidazol-2-tiol es un compuesto heterocíclico que presenta tanto un anillo de imidazol como un grupo tiol

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 1-(4-Hidroxibencil)imidazol-2-tiol se puede sintetizar mediante varios métodos. Un enfoque común implica la ciclación de amido-nitrilos en presencia de un catalizador de níquel. Las condiciones de reacción son suaves y permiten la inclusión de varios grupos funcionales, incluidos los haluros de arilo y los heterociclos aromáticos .

Métodos de producción industrial: La producción industrial de 1-(4-Hidroxibencil)imidazol-2-tiol típicamente involucra reacciones de múltiples componentes bajo condiciones controladas. Se utilizan catalizadores como nano-Fe3O4@Ca3(PO4)2 para promover la síntesis, optimizando el rendimiento y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones: El 1-(4-Hidroxibencil)imidazol-2-tiol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo tiol se puede oxidar para formar disulfuros.

Reducción: El compuesto se puede reducir para formar varios derivados.

Sustitución: El anillo de imidazol puede sufrir reacciones de sustitución con varios electrófilos.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el yodo se pueden utilizar en condiciones suaves.

Reducción: Los agentes reductores como el borohidruro de sodio se emplean comúnmente.

Sustitución: Los electrófilos como los haluros de alquilo o los cloruros de acilo se utilizan en presencia de una base.

Productos principales:

Oxidación: Disulfuros y ácidos sulfónicos.

Reducción: Derivados de tiol.

Sustitución: Derivados de imidazol alquilados o acilados.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula: C10H10N2OS

- Molecular Weight: 206.27 g/mol

- CAS Number: 95333-64-5

- Density: 1.4 g/cm³

- Boiling Point: 378.8ºC at 760 mmHg

- Flash Point: 182.9ºC

Structural Characteristics

The compound features an imidazole ring substituted with a 4-hydroxybenzyl group and a thiol functional group, contributing to its reactivity and biological interactions.

Antioxidant Activity

1-(4-Hydroxybenzyl)imidazole-2-thiol has demonstrated notable antioxidant properties. Research indicates that compounds with thiol groups can scavenge free radicals, reducing oxidative stress in biological systems. For instance, studies have shown that this compound can inhibit lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative damage in cells.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In cell culture experiments, it has been observed to reduce the production of nitric oxide (NO) in response to inflammatory stimuli. This effect was quantified, showing a dose-dependent inhibition of NO production, which is crucial for managing inflammatory diseases.

Anticancer Properties

The compound's anticancer activity is another area of research interest. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. For example, it has been tested against human renal cancer cells, where it exhibited significant cytotoxicity and induced cell cycle arrest.

Case Study: Diabetic Nephropathy

A notable case study explored the effects of this compound on diabetic nephropathy models. The compound showed protective effects against high glucose-induced proliferation of human renal mesangial cells. This suggests its potential role in managing diabetic complications by mitigating renal damage.

Synthetic Routes

The synthesis of this compound typically involves the reaction of imidazole derivatives with substituted benzyl halides under basic conditions. Various synthetic pathways have been documented in literature, allowing for modifications to enhance biological activity or solubility.

Derivative Compounds

Research has also focused on synthesizing derivatives of this compound to explore structure-activity relationships (SAR). Modifications to the benzyl group or imidazole ring can lead to compounds with improved potency or selectivity for specific biological targets.

Synthesis Overview

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Base-mediated reaction | Imidazole, benzyl halide | Varies (up to 85%) |

| Modification reactions | Various alkyl halides | Varies (dependent on conditions) |

Mecanismo De Acción

El mecanismo de acción del 1-(4-Hidroxibencil)imidazol-2-tiol implica su interacción con varios objetivos moleculares. El grupo tiol puede formar enlaces covalentes con residuos de cisteína en proteínas, lo que lleva a la inhibición de la actividad enzimática. El anillo de imidazol también puede interactuar con iones metálicos, afectando varias vías bioquímicas .

Compuestos similares:

- 1-(4-Hidroxibencil)imidazol-2-tiona

- 1-(4-Hidroxifenil)imidazol-2-tiol

- 1-(4-Hidroxibencil)bencimidazol-2-tiol

Singularidad: El 1-(4-Hidroxibencil)imidazol-2-tiol es único debido a su combinación de un grupo hidroxibencilo y un grupo tiol, lo que confiere una reactividad química y una actividad biológica distintas. En comparación con compuestos similares, ofrece una gama más amplia de aplicaciones y una reactividad más versátil .

Comparación Con Compuestos Similares

- 1-(4-Hydroxybenzyl)imidazole-2-thione

- 1-(4-Hydroxyphenyl)imidazole-2-thiol

- 1-(4-Hydroxybenzyl)benzimidazole-2-thiol

Uniqueness: 1-(4-Hydroxybenzyl)imidazole-2-thiol is unique due to its combination of a hydroxybenzyl group and a thiol group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and more versatile reactivity .

Actividad Biológica

1-(4-Hydroxybenzyl)imidazole-2-thiol is a compound that has garnered attention for its diverse biological activities. This article aims to consolidate current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications. The compound's structure, derived from imidazole and phenolic components, suggests a range of biological interactions that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2OS, with a molecular weight of 206.26 g/mol. The compound features an imidazole ring substituted with a 4-hydroxybenzyl group and a thiol (-SH) functional group, which contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that imidazole derivatives often exhibit significant antioxidant properties. The presence of the thiol group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that compounds with similar structures can effectively reduce oxidative damage in various cell types .

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory activity. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are critical mediators in inflammatory pathways. Specifically, at a concentration of 50 μM, it was shown to reduce NO production by approximately 42.81% . This suggests potential applications in treating inflammatory conditions.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Similar imidazole derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic processes .

Antidiabetic Potential

Recent findings suggest that this compound may possess antidiabetic properties. It has been observed to inhibit high glucose-induced proliferation of human renal mesangial cells in a dose-dependent manner, indicating a protective effect against diabetic nephropathy . This activity is particularly relevant given the rising prevalence of diabetes-related complications.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The thiol group plays a crucial role in neutralizing reactive oxygen species (ROS).

- Inhibition of Enzymatic Pathways: The compound may inhibit enzymes involved in inflammatory pathways, reducing cytokine production.

- Membrane Disruption: Antimicrobial activity is likely facilitated by interactions with bacterial membranes, leading to cell lysis.

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-3-1-8(2-4-9)7-12-6-5-11-10(12)14/h1-6,13H,7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZHFJGVDNBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CNC2=S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241812 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-64-5 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095333645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxybenzyl)imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(4-Hydroxybenzyl)imidazole-2-thiol inhibit DBH, and what are the implications of this inhibition?

A: this compound functions as a multisubstrate inhibitor of DBH []. This means it mimics the binding of both substrates involved in the enzyme's catalytic cycle: the phenethylamine substrate (e.g., dopamine) and oxygen.

Q2: What evidence supports the multisubstrate binding mechanism of this compound to DBH?

A: The research provides multiple lines of evidence supporting the multisubstrate inhibition mechanism []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.